1,3-Dioleoyl-2-stearoylglycerol

描述

属性

IUPAC Name |

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25-,29-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBKZXRGYMKBT-RZEXXKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315062 | |

| Record name | Triglyceride OStO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0049761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2410-29-9 | |

| Record name | Triglyceride OStO,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioleoyl-2-stearoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglyceride OStO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-STEARO-1,3-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL38VM758C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure of 1,3-Dioleoyl-2-stearoylglycerol?

An In-depth Technical Guide to the Structure of 1,3-Dioleoyl-2-stearoylglycerol (SOS)

Abstract

This technical guide provides a comprehensive examination of the structure, properties, and analysis of the triacylglycerol (TAG) 1,3-Dioleoyl-2-stearoylglycerol. As a mixed-acid triglyceride, its unique architecture, featuring both saturated and unsaturated fatty acids, imparts distinct physicochemical characteristics that are of significant interest in lipidomics, food science, and metabolic research. This document details its molecular composition, explores the profound impact of its isomeric structure on physical properties, and presents a validated, step-by-step analytical workflow for its characterization and quantification using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of this specific lipid molecule.

Introduction to Triacylglycerols and the Significance of SOS

Triacylglycerols (TAGs), the primary components of natural fats and oils, are esters composed of a glycerol backbone and three fatty acids.[1][2] Their structural diversity is immense, arising from the various combinations of fatty acid chain lengths, degrees of unsaturation, and their specific positions (sn-1, sn-2, sn-3) on the glycerol molecule.[1][3] This structural arrangement, or regioisomerism, is not random and critically dictates the physical, chemical, and nutritional properties of the lipid, including its melting point, plasticity, and metabolic fate.[1][4]

1,3-Dioleoyl-2-stearoylglycerol, also known by the common name 1,3-Olein-2-stearin or the shorthand notation TG(18:1/18:0/18:1), is a naturally occurring mixed triglyceride.[5][6] It is composed of two unsaturated oleic acid chains at the sn-1 and sn-3 positions and one saturated stearic acid chain at the sn-2 position.[5][6] This specific U-S-U (Unsaturated-Saturated-Unsaturated) configuration makes it a valuable subject of study and a key reference compound in several fields. It is a known component of bovine milk fat, where it influences the overall melting behavior and functional properties of dairy lipids.[5][7] Its well-defined structure makes it an essential standard for developing and validating analytical methods in lipidomics and for comparative research in food and nutritional sciences.[5]

Molecular Structure and Physicochemical Properties

The defining feature of 1,3-Dioleoyl-2-stearoylglycerol is the precise arrangement of its constituent fatty acids, which are linked to the glycerol backbone via ester bonds.[2]

-

Glycerol Backbone: A three-carbon alcohol (1,2,3-propanetriol) that forms the foundation of the molecule.[8]

-

Stearic Acid (C18:0): A long-chain saturated fatty acid (18 carbons, no double bonds) esterified at the central sn-2 position.

-

Oleic Acid (C18:1): A long-chain monounsaturated fatty acid (18 carbons, one cis double bond at the 9th carbon) esterified at the outer sn-1 and sn-3 positions.[9]

This mixed saturated-unsaturated structure directly influences its physical state, melting profile, and crystallization behavior.[5] Unlike its isomer 1,3-distearoyl-2-oleoylglycerol (SOS), a key component of cocoa butter with S-U-S structure, the U-S-U configuration of 1,3-Dioleoyl-2-stearoylglycerol results in different packing efficiencies in the solid state and thus a lower melting point.[4][5]

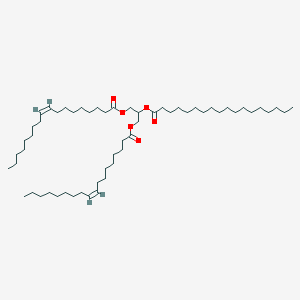

Below is a diagrammatic representation of the molecular structure.

Table 1: Physicochemical Properties of 1,3-Dioleoyl-2-stearoylglycerol

| Property | Value | Source(s) |

| IUPAC Name | 9Z-octadecenoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester | [6][10] |

| Common Names | 1,3-Olein-2-Stearin, TG(18:1/18:0/18:1) | [5][6][11] |

| CAS Number | 2410-29-9 | [5][6][11] |

| Molecular Formula | C₅₇H₁₀₆O₆ | [5][6][12] |

| Molecular Weight | 887.45 g/mol | [5][12] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in chloroform and methanol | [6][10] |

| Nature | Non-polar, hydrophobic molecule | [2][13] |

Authoritative Analytical Workflow: HPLC-MS

The unambiguous identification and quantification of a specific TAG isomer like 1,3-Dioleoyl-2-stearoylglycerol from a complex lipid matrix is a significant analytical challenge.[3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the state-of-the-art technique for this purpose, combining high-resolution separation with sensitive and specific detection.[3][14]

Causality Behind Method Selection

-

Reversed-Phase HPLC (RP-HPLC): This is the method of choice for TAG analysis.[14] Separation is based on the molecule's overall hydrophobicity, which is determined by its "partition number" (PN) or "equivalent carbon number" (ECN), calculated as CN - 2xDB (where CN is the total number of carbons in the fatty acid acyl chains and DB is the total number of double bonds). TAGs with longer chains and fewer double bonds are more non-polar and thus retained longer on the C18 column.[14][15] This principle allows for the separation of TAGs into distinct groups.

-

Mass Spectrometry (MS): While HPLC separates isomers, MS provides the mass-to-charge ratio (m/z) and fragmentation data necessary for definitive structural confirmation.[3] Non-polar TAGs are well-suited for ionization by Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[3] Tandem MS (MS/MS) is crucial for identifying the specific fatty acids and their positions by analyzing the fragmentation patterns of the parent ion.[3]

Experimental Protocol: Quantification of SOS in a Lipid Matrix

This protocol provides a self-validating system for the analysis of 1,3-Dioleoyl-2-stearoylglycerol.

A. Sample Preparation (Lipid Extraction)

-

Weighing: Accurately weigh approximately 50 mg of the homogenized sample (e.g., milk fat, vegetable oil) into a glass tube.

-

Solvent Addition: Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.[3] For solid fats, gentle warming in an ultrasonic bath can aid dissolution.[3]

-

Vortexing: Vigorously mix the sample for 2 minutes to ensure complete dissolution and extraction of lipids.

-

Clarification: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any insoluble materials.[3]

-

Filtration & Transfer: Carefully transfer the supernatant (the lipid-containing solvent layer) into a clean autosampler vial using a syringe fitted with a 0.2 µm PTFE filter. This step is critical to remove particulates that could damage the HPLC system.[3]

-

Storage: If not analyzed immediately, seal the vial and store at -20°C to prevent lipid degradation.[3]

B. HPLC-MS Analysis

-

Instrumentation: A high-performance liquid chromatograph equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) coupled to a mass spectrometer with an APCI or ESI source.

-

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol or a mixture of Dichloromethane/Methanol

-

-

Chromatographic Conditions:

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Flow Rate: 1.0 mL/min

-

Gradient Elution: A binary gradient is typically required to resolve the complex mixture of TAGs found in natural fats.[14] A representative gradient is as follows:

-

0-5 min: 70% A, 30% B

-

5-25 min: Linear gradient to 30% A, 70% B

-

25-30 min: Hold at 30% A, 70% B

-

30.1-35 min: Return to initial conditions (70% A, 30% B) for column re-equilibration.

-

-

-

MS Detection:

-

Ionization Mode: Positive Ion Mode (APCI or ESI).

-

Scan Range: m/z 300-1200.

-

Data Acquisition: Full scan mode for quantification and targeted MS/MS scans on the precursor ion of SOS ([M+NH₄]⁺ at m/z 904.8 or [M+Na]⁺ at m/z 909.8) for structural confirmation.

-

C. Data Analysis and Validation

-

Identification: The SOS peak is identified by comparing its retention time with that of a certified 1,3-Dioleoyl-2-stearoylglycerol reference standard. Confirmation is achieved by matching the acquired mass spectrum and MS/MS fragmentation pattern with the standard.

-

Quantification: A calibration curve is constructed by injecting known concentrations of the reference standard. The concentration of SOS in the sample is then determined by relating its peak area to the calibration curve.

Visualized Analytical Workflow

The following diagram illustrates the logical flow of the analytical process.

Conclusion

1,3-Dioleoyl-2-stearoylglycerol is a triacylglycerol whose structure is defined by the specific placement of two unsaturated oleic acid moieties at the sn-1 and sn-3 positions and a saturated stearic acid at the sn-2 position of a glycerol backbone. This precise regioisomeric arrangement is the primary determinant of its unique physicochemical properties, distinguishing it from other TAG isomers and making it a critical component in natural fats and an invaluable reference standard in analytical chemistry. Its accurate characterization relies on powerful techniques like RP-HPLC-MS, which provide the necessary resolution and specificity to elucidate its structure and quantify its presence within complex lipidomes. A thorough understanding of its structure is foundational for advancements in food science, nutrition, and lipid-related metabolic studies.

References

-

BrainKart. (2017, December 15). Physical and Chemical Properties of triacyl glycerol. BrainKart. [Link]

-

ResearchGate. (n.d.). Triacylglycerols: Structures and Properties. ResearchGate. [Link]

-

Microbe Notes. (2022, August 15). Introduction To Triacylglycerols-Occurrence-Structure-Properties-Classification-Functions. Microbe Notes. [Link]

-

LabMart Limited. (n.d.). MCE 1,3-Dioleoyl-2-stearoyl glycerol. LabMart Limited. [Link]

-

Chemistry LibreTexts. (2024, May 12). 11.3: Triglycerides- Fats and Oils. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). DETERMINATION OF TRIGLYCERIDES IN VEGETABLE OILS IN TERMS OF THEIR PARTITION NUMBERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

-

Cambridge Bioscience. (n.d.). 1,3-Dioleoyl-2-Stearoyl Glycerol. Cambridge Bioscience. [Link]

-

MDPI. (2023, January 20). Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation. MDPI. [Link]

-

PubChem. (n.d.). 1,3-dioleoyl-2-stearoylglycerol (C57H106O6). PubChem. [Link]

-

Cyberlipid. (n.d.). HPLC of TAG. Cyberlipid. [Link]

-

ResearchGate. (2025, August 5). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light Scattering. ResearchGate. [Link]

-

ResearchGate. (2025, August 6). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature Experiments. [Link]

-

PubMed. (2004, March 15). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. PubMed. [Link]

-

Theranyx Gen. (n.d.). 1,3-Dioleoyl-2-stearoyl glycerol. Theranyx Gen. [Link]

-

PubChem. (n.d.). 1,3-Distearoyl-2-oleoylglycerol | C57H108O6 | CID 13183956. PubChem. [Link]

-

Charles E. Schmidt College of Science. (n.d.). Triglycerides. [Link]

-

ACS Publications. (2025, February 18). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design. [Link]

-

Wikipedia. (n.d.). Triglyceride. Wikipedia. [Link]

-

PubMed. (2015, March 15). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. PubMed. [Link]

-

CNKI. (2024, May 24). Determination of 1,3-dioleoyl-2-palmitoylglycerol in Infant Formula Milk Powder. CNKI. [Link]

-

PubChem. (n.d.). Triglyceride | C6H8O6 | CID 5460048. PubChem. [Link]

-

PubChem. (n.d.). 1,2-Dioleoyl-3-stearoylglycerol | C57H106O6 | CID 9544182. PubChem. [Link]

-

PubMed. (2011, May 25). Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Introduction To Triacylglycerols-Occurrence-Structure-Properties-Classification-Functions [themasterchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCE 1,3-Dioleoyl-2-stearoyl glycerol | LabMart Limited [labmartgh.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1,3-Dioleoyl-2-stearoyl glycerol | Theranyx Gen [theranyx.com]

- 8. idc-online.com [idc-online.com]

- 9. Triglyceride - Wikipedia [en.wikipedia.org]

- 10. 1,3-Dioleoyl-2-Stearoyl Glycerol | CAS 2410-29-9 | Cayman Chemical | Biomol.com [biomol.com]

- 11. 1,3-Dioleoyl-2-Stearoyl Glycerol - Cayman Chemical [bioscience.co.uk]

- 12. medchemexpress.com [medchemexpress.com]

- 13. brainkart.com [brainkart.com]

- 14. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Physical Properties and Characterization of 1,3-Dioleoyl-2-stearoylglycerol (OSO)

[1]

Executive Summary

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a symmetrical triacylglycerol (TAG) critical to the fields of lipid physics, confectionery fat structuring, and nutritional biochemistry.[1][2] Unlike its high-melting structural isomer SOS (1,3-Distearoyl-2-oleoylglycerol), which provides the snap in cocoa butter, OSO is a low-melting lipid (MP

This guide details the physicochemical landscape of OSO, focusing on its polymorphic transitions, phase behavior in binary lipid systems, and its utility as a model substrate for sn-2 specific digestion studies.

Chemical Architecture & Identity

OSO is characterized by a "symmetric unsaturated-saturated-unsaturated" (U-S-U) architecture.[1] This symmetry distinguishes it from asymmetric isomers like SOO (1-Stearoyl-2,3-dioleoylglycerol), significantly influencing its crystal packing and melting behavior.[1]

| Property | Specification |

| IUPAC Name | 1,3-di-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycerol |

| Common Name | 1,3-Dioleoyl-2-stearoylglycerol (OSO) |

| CAS Number | 2410-29-9 |

| Molecular Formula | |

| Molecular Weight | 887.45 g/mol |

| Stereochemistry | Achiral (symmetrical distribution at sn-1 and sn-3) |

Physical Properties: Polymorphism & Thermal Behavior[4][5][6][7]

The utility of OSO in food and pharma is dictated by its polymorphism —the ability to crystallize into different subcell structures (

Polymorphic Landscape

OSO exhibits a monotropic polymorphic sequence similar to other TAGs but shifted to lower temperatures due to the high oleic acid content.

| Polymorph | Subcell Packing | Melting Point ( | Stability | Characteristic XRD Short Spacings |

| Hexagonal (H) | < 0°C (approx. -16°C*) | Metastable | ~4.15 Å (Single strong line) | |

| Orthorhombic ( | ~5–10°C | Intermediate | 3.8 Å, 4.2 Å | |

| Triclinic ( | 24.0 – 25.0°C | Stable | 4.6 Å (Strong), 3.7 Å, 3.9 Å |

*Note: The

Crystallization Kinetics & Chain Packing

Unlike fully saturated fats (e.g., Tristearin) that pack in Double Chain Length (2L) structures, OSO often adopts a Triple Chain Length (3L) structure in its stable

-

Mechanism: The "kink" in the oleic acid chains forces the stearic acid (sn-2) to segregate from the oleic chains, resulting in a 3-layer lamellar stacking sequence.

-

Implication: This 3L packing is critical when OSO is mixed with SOS (which forms 2L or 3L depending on the polymorph), leading to complex phase behaviors like "Molecular Compound" formation.

Binary Phase Behavior: The "Molecular Compound" Phenomenon

In lipid engineering, OSO is rarely used in isolation. Its interaction with high-melting fats like SOS is fundamental to controlling the texture of fat blends (e.g., margarine, fillings).

OSO + SOS Interactions

When OSO (low melting) is mixed with SOS (high melting), they do not simply form a eutectic mixture. Instead, they often form a Molecular Compound (MC) at specific ratios (typically 1:1).

-

Behavior: The MC behaves as a new, distinct crystal species with a melting point intermediate between OSO and SOS.

-

Significance: This stabilizes the fat network and prevents oil exudation (oiling out) in semi-solid products.

Caption: Formation of Molecular Compounds (MC) in binary lipid mixtures. At specific stoichiometric ratios (1:1), OSO and SOS co-crystallize into a stable lattice, distinct from a simple eutectic phase.

Experimental Protocols for Characterization

To validate the physical state of OSO, a dual-approach using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) is required.

Protocol: DSC Polymorphic Analysis

Objective: Determine the melting points and crystallization temperatures of

-

Sample Prep: Hermetically seal 5–10 mg of OSO in an aluminum pan.

-

Erasure of Thermal History: Heat to 80°C and hold for 10 min to destroy all crystal nuclei.

-

Fast Cooling (Formation of

): Cool at 10°C/min to -40°C.-

Observation: Look for an exothermic peak around -15°C to -20°C (crystallization of

).[1]

-

-

Heating Scan (Melting of

, Recrystallization to-

Observation 1: Endothermic peak < 0°C (Melting of

). -

Observation 2: Exothermic event immediately following (Recrystallization to

or -

Observation 3: Final Endothermic peak at ~24–25°C (Melting of stable

).

-

Protocol: XRD Structural Assignment

Objective: Distinguish between 2L and 3L packing modes.

-

Small Angle X-ray Scattering (SAXS):

-

Wide Angle X-ray Scattering (WAXS):

Biological Relevance: sn-2 Specificity

OSO is a critical model molecule for nutritional studies because of its specific stereochemistry.

-

Digestion Logic: Pancreatic lipase specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions.[1]

-

Metabolic Fate:

-

OSO Digestion: Yields 2-Stearoylglycerol (2-MAG) + 2 Free Oleic Acids.[1]

-

Absorption: The 2-Stearoylglycerol is well-absorbed.[1]

-

Contrast with SOS: SOS yields 2-Oleoylglycerol + 2 Free Stearic Acids.[1] Free stearic acid has a high melting point and can form insoluble calcium soaps, leading to lower absorption.[5]

-

Caption: Digestion pathway of OSO. Specific hydrolysis at sn-1/3 yields 2-Stearoylglycerol, facilitating high stearic acid absorption compared to free stearic acid.[1]

References

-

Sato, K., et al. (1999).[6] "Polymorphism and Mixing Phase Behavior of Major Triacylglycerols of Cocoa Butter." Journal of the American Oil Chemists' Society.[7] (Context: Detailed analysis of SOS and OSO phase behavior).

-

Bayés-García, L., et al. (2020).[1][5] "An Insight into the Solid-State Miscibility of Triacylglycerol Crystals." Crystals. Retrieved from [Link]

- Shin, J. A., et al. (2021). "Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols." Foods.

- Small, D. M. (1991). "The effects of glyceride structure on absorption and metabolism." Annual Review of Nutrition. (Context: sn-2 position bioavailability).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]

1,3-Dioleoyl-2-stearoylglycerol chemical formula and molecular weight

Executive Summary

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a structured triacylglycerol (TAG) characterized by a symmetrical arrangement of unsaturated oleic acid at the sn-1 and sn-3 positions and a saturated stearic acid at the sn-2 position.[1][2][3] Unlike its high-melting counterpart 1,3-distearoyl-2-oleoylglycerol (SOS)—the primary hard fat in cocoa butter—OSO is a low-melting lipid (MP ~23–25°C) often employed to modulate the plasticity and crystallization kinetics of lipid matrices in drug delivery and food systems.[1][2][3]

This guide details the physicochemical profile, polymorphic behavior, and enzymatic synthesis of OSO, providing researchers with actionable protocols for its characterization and application in Solid Lipid Nanoparticles (SLNs) and lipid-based formulations.

Physicochemical Profile

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 1,3-di-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycerol |

| Common Abbreviation | OSO (Oleic-Stearic-Oleic) |

| CAS Number | 2410-29-9 |

| Molecular Formula | C₅₇H₁₀₆O₆ |

| Molecular Weight | 887.47 g/mol |

| Physical State (20°C) | Semi-solid / Soft Solid |

| Solubility | Soluble in chloroform, hexane, toluene; slightly soluble in ethanol.[1][2][3][4] |

Molecular Structure

The molecule features a glycerol backbone esterified with Stearic acid (C18:0) at the sn-2 position, flanked by Oleic acid (C18:1, cis-9) at sn-1 and sn-3.[1][2][3] This specific "Unsaturated-Saturated-Unsaturated" (U-S-U) configuration creates a "tuning fork" conformation in the crystalline state, distinct from the "chair" conformation often seen in trisaturated fats.[1][2][3]

Figure 1: Structural topology of 1,3-Dioleoyl-2-stearoylglycerol showing the U-S-U configuration.

Thermodynamics & Polymorphism

Understanding the polymorphism of OSO is critical for drug delivery applications, as the transition from unstable to stable forms can trigger drug expulsion from lipid nanoparticles.

Polymorphic Forms and Melting Points

OSO exhibits monotropic polymorphism, crystallizing into three primary forms:

| Polymorph | Melting Point ( | Crystal System | Stability | Characteristic |

| ~ -5°C to 5°C | Hexagonal | Unstable | Formed upon rapid cooling (quenching).[1][2][3] Disordered alkyl chains. | |

| ~ 15°C | Orthorhombic | Metastable | Intermediate packing density.[1][2][3] | |

| 22.7°C - 24.5°C | Triclinic | Stable | Most dense packing (T//).[1][2][3] Highest melting point.[2][3] |

Phase Transition Logic

The transition from

Figure 2: Polymorphic transition pathway of OSO. Note the low melting point of the stable

Synthesis Protocol: Enzymatic Acidolysis

The most precise method to synthesize OSO is enzymatic acidolysis using a 1,3-regiospecific lipase.[1][2][3] This method avoids the formation of random isomers (like 1,2-dioleoyl-3-stearoyl-rac-glycerol).[1][2][3]

Reaction Logic

-

Substrate: Tristearin (SSS) - Provides the Stearic acid at sn-2.[1][2][3]

-

Acyl Donor: Oleic Acid (High purity).

-

Catalyst: sn-1,3-specific lipase (e.g., Rhizomucor miehei or Thermomyces lanuginosus immobilized).[1][2][3]

-

Mechanism: The lipase hydrolyzes fatty acids at positions 1 and 3 of SSS and esterifies them with Oleic acid, leaving the sn-2 Stearic acid intact.

Step-by-Step Protocol

-

Substrate Preparation: Mix Tristearin (SSS) and Oleic Acid in a molar ratio of 1:6 (Excess oleic acid drives equilibrium toward OSO).

-

Enzyme Addition: Add 10% (w/w) immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM).

-

Incubation:

-

Temp: 60°C (Must be above melting point of SSS, ~72°C, but high oleic acid content acts as solvent, allowing lower temps; 60-65°C is optimal for enzyme stability).

-

Time: 6–24 hours under constant agitation (200 rpm).

-

Environment: Nitrogen headspace to prevent oxidation of oleic acid.[1]

-

-

Filtration: Remove immobilized enzyme via vacuum filtration.[1][3]

-

Purification (Solvent Fractionation):

-

Validation: Analyze via Silver Ion HPLC (Ag-HPLC) or RP-HPLC to confirm TAG species purity.

Figure 3: Enzymatic synthesis workflow for high-purity OSO.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Isopropanol (40:60 v/v).[3]

-

Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI). UV detection is poor due to weak chromophores in saturated chains.[3]

-

Retention Time Logic: Separation is based on Equivalent Carbon Number (ECN).

Differential Scanning Calorimetry (DSC)

-

Protocol:

-

Heat to 80°C (erase thermal history).

-

Cool at 5°C/min to -40°C (induce

formation). -

Hold for 5 min.

-

Heat at 5°C/min to 80°C.

-

-

Expected Signal: Look for an exothermic transition (recrystallization) from

followed by an endothermic melting peak at ~23°C (melting of

Applications in Drug Development

Solid Lipid Nanoparticles (SLN)

OSO is used as a "soft" lipid component in binary lipid matrices (e.g., mixed with Tristearin or Cetyl Palmitate).

-

Function: Lowers the crystallinity index of the lipid core.

-

Benefit: The "imperfections" in the crystal lattice created by the U-S-U structure allow for higher drug loading capacity compared to pure tristearin (which forms a perfect crystal, expelling the drug).

-

Self-Validating Check: If the SLN dispersion shows drug expulsion (crystals in supernatant) after 1 week at 25°C, the OSO content may be too high (matrix melted) or too low (matrix too crystalline).

Cocoa Butter Equivalents (CBE)

While SOS is the hard stock, OSO is naturally present in cocoa butter (~3-5%) and affects the "snap" and melting profile. In research, OSO is used to study the eutectic effects that cause chocolate blooming (unwanted phase separation).

References

- Kodali, D. R., et al. (1999). "Structural analyses of polymorphic transitions of sn-1,3-distearoyl-2-oleoylglycerol (SOS) and sn-1,3-dioleoyl-2-stearoylglycerol (OSO)." Journal of Lipid Research, 40, 140–151.

- Arishima, T., et al. (1991). "Polymorphism of 1,3-dioleoyl-2-stearoylglycerol (OSO) and 1,2-dioleoyl-3-stearoylglycerol (SOO)." Journal of the American Oil Chemists' Society.

-

PubChem. (n.d.).[3] 1,3-Dioleoyl-2-stearoylglycerol Compound Summary. Retrieved from [Link]

-

Shin, J. A., et al. (2021). "Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols." Foods, 11(1). Retrieved from [Link]

Sources

The Strategic Importance of 1,3-Dioleoyl-2-stearoylglycerol (OSO) in Advancing Dairy Science Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dioleoyl-2-stearoylglycerol (OSO), a specific triacylglycerol (TAG) found in dairy fat. This document navigates the intricate landscape of OSO's structural significance, its prevalence in dairy products, and its impact on the physicochemical properties of milk fat. We will delve into the nuanced methodologies for its analysis and synthesis, and explore its potential nutritional and physiological implications, drawing parallels with extensively studied structured lipids. This guide is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge and practical insights necessary to leverage the unique characteristics of OSO in their respective fields.

Introduction: Beyond Composition, The Architectural Significance of Triacylglycerols in Dairy Science

The composition of milk fat is a cornerstone of dairy science, influencing everything from the sensory attributes of dairy products to their nutritional value. While the overall fatty acid profile has been a traditional focus, a deeper understanding of dairy science necessitates a shift in perspective towards the specific arrangement of these fatty acids on the glycerol backbone of triacylglycerols (TAGs). This positional distribution, or stereospecificity, is not random and dictates the metabolic fate and functional properties of the fat.

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a prime example of such a structurally significant TAG. It consists of a glycerol molecule esterified with oleic acid (a monounsaturated fatty acid) at the sn-1 and sn-3 positions, and stearic acid (a saturated fatty acid) at the sn-2 position. This specific architecture confers unique properties to OSO, making it a molecule of increasing interest in dairy research and beyond. This guide will serve as an in-depth exploration of OSO, from its fundamental characteristics to its potential applications.

The Molecular Blueprint: Structure and Physicochemical Properties of OSO

The defining feature of OSO is its symmetrical, yet compositionally mixed, structure. This arrangement of fatty acids has a profound impact on its physical and chemical properties.

Chemical Structure

The chemical formula for 1,3-Dioleoyl-2-stearoylglycerol is C₅₇H₁₀₆O₆, with a molecular weight of approximately 887.45 g/mol .[[“]][2][3]

Caption: Molecular structure of 1,3-Dioleoyl-2-stearoylglycerol (OSO).

Physicochemical Characteristics

The presence of two unsaturated oleic acid molecules at the outer positions and a saturated stearic acid molecule in the center influences OSO's melting and crystallization behavior.[[“]] This mixed saturated-unsaturated nature contributes to the overall plasticity and melting profile of milk fat.[[“]] While specific data for pure OSO is limited, it is known to be a solid at room temperature.[[“]] Its structure is a key determinant in the complex melting and crystallization patterns observed in butter and other high-fat dairy products.[4]

| Property | Description | Source |

| Chemical Name | 1,3-Dioleoyl-2-stearoyl glycerol | [[“]] |

| Synonyms | 1,3-Olein-2-stearin, TG(18:1/18:0/18:1) | [[“]][2] |

| CAS Number | 2410-29-9 | [[“]][5] |

| Molecular Formula | C₅₇H₁₀₆O₆ | [[“]][2] |

| Molecular Weight | 887.45 g/mol | [[“]][2] |

| Appearance | White to off-white solid | [[“]] |

OSO in the Dairy Matrix: Occurrence and Influencing Factors

OSO is a naturally occurring component of bovine milk fat.[[“]][2][3][5][6][7] Its concentration, however, is not static and is influenced by a variety of factors related to the animal and its environment.

Concentration in Dairy Products

While OSO is a known constituent of butterfat, precise quantitative data across a wide range of dairy products remains an area for further research.[7] The overall TAG profile of milk fat is complex, with hundreds of different molecular species.[8] The concentration of any single TAG, including OSO, is relatively low.

Factors Influencing OSO Levels

The composition of milk fat, including its TAG profile, is dynamic and influenced by several key factors:

-

Diet of the Cow: The fatty acid composition of a cow's diet directly impacts the fatty acids available for TAG synthesis in the mammary gland.[9][10][11] Diets supplemented with oils rich in oleic acid, such as soybean or linseed oil, can increase the proportion of this fatty acid in milk fat, which may in turn influence the formation of OSO.[11] Conversely, diets rich in saturated fatty acids can alter the overall saturated to unsaturated fatty acid ratio.[10]

-

Breed of the Cow: Different dairy breeds have been shown to have variations in their milk fat composition.[2][12][13][14][15] While specific data on OSO is limited, studies have shown that breeds like Jersey tend to produce milk with a higher fat content and a different fatty acid profile compared to Holsteins, which could translate to differences in OSO concentrations.[12][13][15]

-

Stage of Lactation: The composition of milk fat changes throughout the lactation cycle.[16][17][18][19][20] During early lactation, cows are often in a negative energy balance and mobilize body fat reserves, which can alter the fatty acid profile of the milk.[17][20][21] This mobilization can lead to an increase in long-chain fatty acids like stearic and oleic acid in the milk, potentially affecting the synthesis of OSO.[17][21]

Analytical Methodologies for OSO Characterization and Quantification

The accurate analysis of specific TAGs like OSO within the complex matrix of dairy fat requires sophisticated analytical techniques. The choice of method depends on the research question, with some methods providing detailed structural information and others being more suited for high-throughput quantification.

Extraction of Milk Fat

A crucial first step in the analysis of OSO is the efficient extraction of the lipid fraction from the dairy product. A modified Folch method is commonly employed for this purpose.

Protocol 1: Lipid Extraction from Dairy Samples

-

Homogenization: Homogenize a known weight of the dairy sample (e.g., 5-10g of milk or cheese) with a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the mixture to induce phase separation.

-

Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Chromatographic Separation and Detection

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two primary techniques used for the analysis of TAGs.

4.2.1. Gas Chromatography (GC)

GC, particularly with a flame ionization detector (GC-FID), is a robust method for separating and quantifying TAGs based on their carbon number.[20][22][23][24][25]

Protocol 2: Quantification of OSO by GC-FID

-

Sample Preparation: The extracted milk fat is dissolved in a suitable solvent like hexane.[25]

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

Separation: A high-temperature, non-polar capillary column is used to separate the TAGs. A typical temperature program would start at a lower temperature and ramp up to a high temperature to elute the high molecular weight TAGs.

-

Detection: The FID detects the eluting TAGs.

-

Quantification: The concentration of OSO is determined by comparing its peak area to that of a certified reference standard.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), offers excellent separation of TAGs, including isomers.[11][18][26][27]

Protocol 3: Analysis of OSO by HPLC-MS/MS

-

Sample Preparation: The lipid extract is dissolved in an appropriate solvent mixture, such as isopropanol:acetonitrile.

-

Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient of two or more solvents, such as acetonitrile, isopropanol, and water, often with additives like ammonium formate to improve ionization.[28]

-

Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used for TAG analysis.

-

Detection and Identification: The mass spectrometer is operated in tandem MS (MS/MS) mode. The parent ion corresponding to OSO is selected and fragmented to produce a characteristic fragmentation pattern, which confirms its identity and allows for quantification.

Caption: Workflow for the analysis of OSO in dairy products by HPLC-MS/MS.

Synthesis of OSO: The Role of Enzymatic Interesterification

The production of specific structured lipids like OSO is primarily achieved through enzymatic interesterification.[29][30][31][32][33] This process utilizes lipases, which are enzymes that can catalyze the exchange of fatty acids on the glycerol backbone.[29][30][31][32][33] Using a sn-1,3 specific lipase allows for the targeted placement of oleic acid at the outer positions of a glycerol molecule that has stearic acid at the sn-2 position.

Protocol 4: Hypothetical Enzymatic Synthesis of OSO

-

Substrate Preparation: A mixture of a stearic acid-rich fat source (e.g., fully hydrogenated soybean oil) and an oleic acid source (e.g., high-oleic sunflower oil) is prepared.

-

Enzymatic Reaction: An immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei) is added to the substrate mixture. The reaction is carried out in a solvent-free system at a controlled temperature (e.g., 60-70°C) with constant agitation.

-

Reaction Monitoring: The progress of the reaction is monitored by analyzing the TAG composition using GC or HPLC.

-

Enzyme Deactivation and Purification: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The product mixture is then purified to remove free fatty acids and other byproducts, for example, through molecular distillation.

Caption: Schematic of the enzymatic synthesis of 1,3-Dioleoyl-2-stearoylglycerol (OSO).

Nutritional and Physiological Significance: A Field of Emerging Research

The nutritional implications of the positional distribution of fatty acids in TAGs are an area of active research. While direct studies on the metabolic fate of OSO are limited, valuable insights can be drawn from research on other structured lipids, particularly 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is structurally similar to OSO and has been extensively studied in the context of infant nutrition.

Digestion and Absorption

During digestion, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of TAGs.[34] This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). In the case of OSO, this would lead to the release of two molecules of oleic acid and one molecule of 2-stearoyl-glycerol. The absorption and subsequent metabolic effects of stearic acid may be influenced by its position on the glycerol backbone.[21][26][35]

Potential Health Implications

The presence of stearic acid at the sn-2 position is of particular interest. Some studies in infants suggest that saturated fatty acids at the sn-2 position are better absorbed.[26] However, studies in adults have shown conflicting results regarding the effect of stearic acid position on postprandial lipemia and fasting lipid levels.[6][26][35] The physical properties of the fat, which are influenced by the TAG structure, may play a more significant role in its digestion and absorption in adults.[6]

The research on OPO, a major component of human milk fat substitutes, has shown that its specific structure can lead to improved fatty acid and calcium absorption in infants.[5][15][36] This provides a strong rationale for further investigation into the potential benefits of OSO, particularly in specialized nutritional formulations.

Future Directions and Applications

The study of 1,3-Dioleoyl-2-stearoylglycerol is a promising frontier in dairy science and nutrition. Several avenues for future research and application are apparent:

-

Quantitative Profiling: There is a need for comprehensive studies to quantify the concentration of OSO in a wide variety of dairy products and to establish how different processing techniques affect its levels.

-

Biomarker Potential: OSO could potentially serve as a biomarker for milk fat authenticity or to trace the origin of dairy products based on the cow's diet and breed.

-

Nutritional and Clinical Trials: Well-designed clinical trials are necessary to elucidate the specific metabolic fate and health effects of OSO in humans, particularly in comparison to other TAG structures.

-

Food Technology Applications: The unique physicochemical properties of OSO could be harnessed in the development of novel food products with tailored textures and melting profiles.

Conclusion

1,3-Dioleoyl-2-stearoylglycerol is more than just another triacylglycerol in milk fat; its specific molecular architecture makes it a molecule of significant interest. From influencing the physical properties of dairy products to its potential nutritional implications, OSO represents a key area for future research. A deeper understanding of its occurrence, analysis, and functional properties will undoubtedly contribute to advancements in dairy science, food technology, and human nutrition. This guide provides a solid foundation for researchers and scientists to embark on this exciting journey of discovery.

References

-

Berry, S. E. (2009). Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease. Nutrition Research Reviews, 22(1), 3-17. [Link]

-

Biondi, L., et al. (2001). Lipid Supplementation of Dairy Cows' Diets: Effects on Milk Fat Composition. Journal of Agricultural and Food Chemistry, 49(1), 128-133. [Link]

-

Berry, S. E., et al. (2007). Stearic acid-rich interesterified fat and trans-rich fat raise the LDL/HDL ratio and plasma glucose relative to palm olein in humans. The Journal of Nutrition, 137(8), 1823-1828. [Link]

-

de Souza, J., et al. (2023). Associations between Dietary Fatty Acid Profile and Milk Fat Production and Fatty Acid Composition in Dairy Cows: A Meta-Analysis. Animals, 13(13), 2099. [Link]

-

da Silva, D. C., et al. (2021). Inclusion of soybean and linseed oils in the diet of lactating dairy cows makes the milk fatty acid profile nutritionally healthier for the human diet. PLOS ONE, 16(2), e0246637. [Link]

-

Gresti, J., et al. (1993). Composition of molecular species of triacylglycerols in bovine milk fat. Journal of Dairy Science, 76(7), 1850-1869. [Link]

-

Xu, X., et al. (1998). Enzymatic Interesterification of Triolein and Tristearin: Chemical Structure and Differential Scanning Calorimetric Analysis of the Products. Journal of the American Oil Chemists' Society, 75(6), 711-716. [Link]

-

Wikipedia. (2023). Fat interesterification. [Link]

-

Berry, S. E., & Sanders, T. A. (2005). Influence of triacylglycerol structure of stearic acid-rich fats on postprandial lipaemia. Proceedings of the Nutrition Society, 64(2), 205-212. [Link]

-

LabMart Limited. MCE 1,3-Dioleoyl-2-stearoyl glycerol. [Link]

-

AOCS. (2019). Enzymatic Interesterification. [Link]

-

Hunter, J. E. (2001). Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications. Nutrition Research, 21(1-2), 295-308. [Link]

-

Mensink, R. P., et al. (2020). Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review. Nutrients, 12(3), 644. [Link]

-

Hanuš, O., et al. (2016). The effect of cattle breed, season and type of diet on the fatty acid profile of raw milk. Acta Agriculturae Scandinavica, Section A — Animal Science, 66(3), 135-143. [Link]

-

Fredrick, E., et al. (2021). Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol. Crystal Growth & Design, 21(11), 6336-6346. [Link]

-

Soyeurt, H., et al. (2006). Genetic variability of fatty acids in bovine milk. Biotechnology, Agronomy, Society and Environment, 10(3), 197-206. [Link]

-

Imperiale, S., et al. (2022). Optimized Identification of Triacylglycerols in Milk by HPLC-HRMS. Food Analytical Methods, 15, 2045–2055. [Link]

-

Piccione, G., et al. (2016). Lipid and lipoprotein profile changes in dairy cows in response to late pregnancy and the early postpartum period. Italian Journal of Animal Science, 15(4), 635-640. [Link]

-

MDPI. (2022). Enzymatic Interesterification. [Link]

-

Kauri, A., et al. (2022). Effect of Breed on the Fatty Acid Composition of Milk from Dairy Cows Milked Once and Twice a Day in Different Stages of Lactation. Foods, 11(17), 2596. [Link]

-

Raphael, B. C., et al. (1973). Changes in plasma triglyceride fatty acids during lactation. Journal of Dairy Science, 56(8), 1025-1030. [Link]

-

Puspita, F. D., et al. (2018). Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol. Journal of the Science of Food and Agriculture, 98(12), 4646-4653. [Link]

-

Casano, A., et al. (2022). Changes of acute-phase proteins, glucose, and lipid metabolism during pregnancy in lactating dairy cows. Italian Journal of Animal Science, 21(1), 1279-1288. [Link]

-

Piccione, G., et al. (2012). Metabolic changes in dairy cows at different lactation class during the transition period. Veterinary Journal, 192(1), 109-111. [Link]

-

ISO 17678:2010. (2010). Milk fat — Detection of foreign fats by gas chromatographic analysis of triglycerides (Reference method). [Link]

-

Ruban, S., et al. (2021). Influence of cattle breed combinations on milk production: results of the Analysis of Variance. Ukrainian Journal of Ecology, 11(3), 23-28. [Link]

-

Tsochatzis, E. D., et al. (2019). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk. Molecules, 24(21), 3918. [Link]

-

National Research Council. (2001). Nutrient Requirements of Dairy Cattle: Seventh Revised Edition. The National Academies Press. [Link]

-

National Research Council. (1988). Designing Foods: Animal Product Options in the Marketplace. The National Academies Press. [Link]

-

Li, Y., et al. (2012). Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. Chinese Journal of Chromatography, 30(8), 794-798. [Link]

-

Molkentin, J. (1998). Triglyceride Analysis by Gas Chromatography in Assessment of Authenticity of Goat Milk Fat. Journal of the American Oil Chemists' Society, 75(12), 1893-1896. [Link]

-

Aparnathi, K. D., et al. (2023). Gas Chromatographic Analysis of Triglycerides - The Reference Method for Testing Purity of Milk Fat and Perspectives on its Use in India: A Review. Indian Dairyman, 76(5), 648-913. [Link]

-

Lee, J. H., et al. (2021). Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols. Foods, 10(12), 3097. [Link]

-

Lee, J. H., et al. (2015). Determination of the Authenticity of Dairy Products on the Basis of Fatty Acids and Triacylglycerols Content using GC Analysis. Korean Journal for Food Science of Animal Resources, 35(2), 251-260. [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. AAB - The effect of cattle breed, season and type of diet on the fatty acid profile of raw milk [aab.copernicus.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MCE 1,3-Dioleoyl-2-stearoyl glycerol | LabMart Limited [labmartgh.com]

- 5. 1,3-Dioleoyl-2-Stearoyl Glycerol | CAS 2410-29-9 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Influence of triacylglycerol structure of stearic acid-rich fats on postprandial lipaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Inclusion of soybean and linseed oils in the diet of lactating dairy cows makes the milk fatty acid profile nutritionally healthier for the human diet | PLOS One [journals.plos.org]

- 12. PoPuPS | Genetic variability of fatty acids in bovine milk [popups.uliege.be]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Factors Affecting the Composition of Milk from Dairy Cows - Designing Foods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. aab.copernicus.org [aab.copernicus.org]

- 17. Changes in plasma triglyceride fatty acids during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AAB - Changes of acute-phase proteins, glucose, and lipid metabolism during pregnancy in lactating dairy cows [aab.copernicus.org]

- 19. vetjournal.it [vetjournal.it]

- 20. Dry and Transition Cows - Nutrient Requirements of Dairy Cattle - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Stearic acid-rich interesterified fat and trans-rich fat raise the LDL/HDL ratio and plasma glucose relative to palm olein in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lib3.dss.go.th [lib3.dss.go.th]

- 24. Gas Chromatographic Analysis of Triglycerides - The Reference Method for Testing Purity of Milk Fat and Perspectives on its Use in India: A Review: GC analysis of triglycerides for testing purity of milk fat | Indian Journal of Dairy Science [epubs.icar.org.in]

- 25. Determination of the Authenticity of Dairy Products on the Basis of Fatty Acids and Triacylglycerols Content using GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 27. researchgate.net [researchgate.net]

- 28. d-nb.info [d-nb.info]

- 29. lib3.dss.go.th [lib3.dss.go.th]

- 30. Fat interesterification - Wikipedia [en.wikipedia.org]

- 31. aocs.org [aocs.org]

- 32. encyclopedia.pub [encyclopedia.pub]

- 33. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: A Validated GC-MS Protocol for the Precise Quantification of 1,3-Dioleoyl-2-stearoylglycerol (SOS)

Audience: Researchers, scientists, and drug development professionals engaged in lipid analysis.

Introduction: The Significance of 1,3-Dioleoyl-2-stearoylglycerol (SOS)

1,3-Dioleoyl-2-stearoylglycerol (SOS), a triacylglycerol (TAG) with the shorthand notation TG(18:1/18:0/18:1), is a molecule of considerable interest across various scientific disciplines. Its specific structure, featuring two unsaturated oleic acid chains at the sn-1 and sn-3 positions and a saturated stearic acid chain at the sn-2 position, confers distinct physicochemical properties.[1] In the food industry, particularly in confectionery, the arrangement of fatty acids on the glycerol backbone is critical for determining the melting and tempering profiles of fats like cocoa butter, where SOS is a key component.[2][3] Beyond material science, in the realm of biomedical research and drug development, the precise quantification of specific TAGs like SOS is crucial. Alterations in TAG profiles can serve as potential biomarkers for various metabolic disorders, and understanding their cellular modulation is vital.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the detailed analysis of lipids due to its high sensitivity, resolution, and capability to identify and quantify compounds.[4][5] However, the direct analysis of intact triglycerides by GC-MS is often challenging due to their low volatility.[5] This application note provides a comprehensive, validated protocol for the quantification of SOS using GC-MS, with a focus on the derivatization of its constituent fatty acids into more volatile fatty acid methyl esters (FAMEs).

Principle of the Method: From Triglyceride to Quantifiable Esters

The core principle of this method lies in the transesterification of the triacylglycerol SOS into its constituent fatty acid methyl esters (FAMEs). This chemical derivatization is essential to increase the volatility of the analytes, making them amenable to gas chromatography.[4][5] The process involves breaking the ester bonds of the triglyceride and forming new ester bonds between the fatty acids and methanol.[5]

The resulting FAMEs—methyl oleate and methyl stearate—are then separated by the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column.[4] Following separation, the mass spectrometer ionizes the eluted FAMEs, generating charged molecules and fragments. This provides detailed structural information for confident identification and allows for precise quantification.[5]

Experimental Workflow: A Step-by-Step Guide

The quantification of SOS using GC-MS is a multi-step process that demands careful attention to detail to ensure accuracy and reproducibility. The workflow encompasses lipid extraction, derivatization to FAMEs, and finally, instrumental analysis.

Caption: Workflow for SOS Quantification by GC-MS.

Lipid Extraction: Isolating the Target Molecules

A robust lipid extraction is the foundation of accurate quantification. The Folch method is a widely recognized and reliable technique for the quantitative extraction of lipids from a variety of matrices.[6][7][8]

Protocol: Modified Folch Method

-

Sample Preparation: To a 1.5 mL microcentrifuge tube, add a pre-weighed amount of your sample (e.g., 50-100 mg of tissue homogenate or 100 µL of plasma).

-

Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.[5]

-

Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.[5]

-

Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for an additional 30 seconds.[5]

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to clearly separate the layers.[5]

-

Lipid Collection: Carefully aspirate the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[5]

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature to obtain the dried lipid extract.[4][5] This step is crucial to prevent oxidation and thermal degradation.[4]

Transesterification: Preparing Analytes for GC-MS

This protocol employs an acid-catalyzed transesterification method using methanolic HCl, which is effective for both free and esterified fatty acids.[9]

Protocol: Acid-Catalyzed Transesterification

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of hexane.

-

Reagent Preparation: Prepare a 5% (v/v) solution of acetyl chloride in methanol. Caution: This should be performed in a fume hood as the reaction is exothermic and produces HCl gas.[5][9]

-

Internal Standard Addition: Add a known amount of an appropriate internal standard. For FAME analysis, methyl heptadecanoate (C17:0) is a common choice.[5] The use of an internal standard is critical for accurate quantification as it corrects for variations during sample preparation and injection.[10]

-

Reaction: To the reconstituted lipid extract, add 1 mL of the 5% methanolic HCl reagent.[5]

-

Incubation: Securely cap the tube and heat at 80-95°C for 1 hour in a heating block or water bath.[5][6]

-

FAME Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.[5]

-

Phase Separation: Centrifuge at 1,500 x g for 5 minutes.

-

Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.[5] The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters and Data Analysis

The following table outlines typical GC-MS parameters for the analysis of FAMEs. These parameters may need to be optimized for specific instruments and applications.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890 GC or equivalent | Provides robust and reproducible chromatographic separation. |

| MS System | Agilent 5977 MSD or equivalent | Offers high sensitivity and selectivity for confident peak identification. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of FAMEs.[11] |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min, constant flow | Ensures reproducible retention times. |

| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the FAMEs. |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A temperature ramp allows for the separation of FAMEs with different boiling points.[12] |

| MS Source Temp. | 230°C | Optimizes ionization efficiency.[11] |

| MS Quad Temp. | 150°C | Maintains stable mass analysis. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |

| Electron Energy | 70 eV | Standard energy for generating characteristic mass spectra.[12] |

| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis.[11] |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to methyl stearate and methyl oleate based on their retention times and mass spectra by comparing them to known standards or a spectral library.

-

Quantification: The quantification of each fatty acid is achieved by comparing the peak area of the analyte to the peak area of the internal standard.[10] The concentration of SOS is then calculated based on the molar ratio of stearic acid and oleic acid (1:2).

Calculation:

Concentration of SOS (µg/mL) = [(Area_Stearate / Area_IS) * (Conc_IS / RR_Stearate) + (Area_Oleate / Area_IS) * (Conc_IS / RR_Oleate)] * Molar Mass Correction

Where:

-

Area_Analyte = Peak area of the analyte (methyl stearate or methyl oleate)

-

Area_IS = Peak area of the internal standard

-

Conc_IS = Concentration of the internal standard

-

RR = Response Ratio (determined from a calibration curve)

-

Molar Mass Correction = A factor to convert the mass of the FAMEs back to the mass of the parent triglyceride, SOS.

Method Validation: Ensuring Trustworthy Results

A comprehensive method validation is imperative to ensure the reliability and accuracy of the analytical data.[7][13] The validation should assess the following parameters according to established guidelines, such as those from the International Conference on Harmonisation (ICH) or Eurachem.[14][15]

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | R² > 0.99 for the calibration curve. |

| Accuracy | The closeness of the measured value to the true value. Assessed by spike-recovery experiments at different concentration levels. | Recovery between 80-120%.[16] |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. | Relative Standard Deviation (RSD) < 15%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). |

Conclusion: A Robust Framework for SOS Quantification

This application note provides a detailed and scientifically grounded protocol for the quantification of 1,3-Dioleoyl-2-stearoylglycerol using GC-MS. By adhering to the described procedures for lipid extraction, transesterification, and instrumental analysis, researchers can achieve accurate and reproducible results. The emphasis on a thorough method validation framework ensures the integrity and trustworthiness of the generated data, which is paramount in both fundamental research and regulated environments such as drug development. The principles and protocols outlined herein can be adapted for the quantification of other triacylglycerols, providing a versatile tool for comprehensive lipid analysis.

References

- Vertex AI Search. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.

- Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis.

- Arabian Journal of Chemistry. (2020, August 1). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review.

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Triglycerides by Gas Chromatography-Mass Spectrometry (GC-MS).

- Holčapek, M., et al. (2020, February 20). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph.

- lipidomicstandards.org. (n.d.). Method Validation.

- Sigma-Aldrich. (n.d.). Determination of Triglycerides and Waxes in Food Products Using Cool On-Column Injection and the MET-Biodiesel Capillary Column.

- MDPI. (2021, December 20). Advances in Lipid Extraction Methods—A Review.

- PMC - NIH. (2016, September 13). Rapid Quantification and Validation of Lipid Concentrations within Liposomes.

- SciELO. (2023, January 12). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples.

- MDPI. (2023, May 4). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines.

- ScienceDirect. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.

- Shimadzu. (n.d.). 04-JMST-202-EN A Sample Prep-Free Analysis of Triglycerides and Fatty Acids with “Smart IS+” and “SMCI+”.

- IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.

- Digital CSIC. (2022, December 22). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers.

- MDPI. (2024, April 8). Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry.

- AOCS. (2019, July 23). High-temperature Gas Chromatography of Triacylglycerols.

- SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

- BenchChem. (n.d.). Application of 1,3-Distearoyl-2-oleoylglycerol in Lipidomics: Detailed Application Notes and Protocols.

- ResearchGate. (2025, October 6). A GC/MS Method for the Rapid Determination of Disaturated Triacylglycerol Positional Isomers | Request PDF.

- Agilent. (2011, September 23). Analysis of Free and Total Glycerol and Triglyceride Content in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides.

- ARPI - UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in.

- MDPI. (2023, March 11). HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction.

- ResearchGate. (2025, August 6). Preparation and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol.

- MDPI. (2020, November 14). Binary Phase Behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and Trilaurin (LLL).

Sources

- 1. benchchem.com [benchchem.com]

- 2. digital.csic.es [digital.csic.es]

- 3. mdpi.com [mdpi.com]

- 4. blog.organomation.com [blog.organomation.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. mdpi.com [mdpi.com]

- 9. jfda-online.com [jfda-online.com]

- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. mdpi.com [mdpi.com]

- 13. lipidomicstandards.org [lipidomicstandards.org]

- 14. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of 1,3-Dioleoyl-2-stearoylglycerol (OSO) in Milk Fat by HPLC-ELSD

Introduction

Triacylglycerols (TAGs) are the primary components of milk fat, constituting approximately 98% of its total lipid content.[1] The specific arrangement of fatty acids on the glycerol backbone defines the physical and nutritional properties of the fat.[2] 1,3-Dioleoyl-2-stearoylglycerol (OSO), a mixed-acid triacylglycerol, is a naturally occurring component of bovine milk fat.[3][4] Its unique structure, with unsaturated oleic acid at the sn-1 and sn-3 positions and saturated stearic acid at the sn-2 position, influences the melting characteristics of milk fat.[3] The accurate quantification of specific TAGs like OSO is crucial for understanding the compositional diversity of dairy lipids, for quality control in the food industry, and for research into infant nutrition, where the positional distribution of fatty acids is of paramount importance.[3][5]

Analyzing individual TAGs within the complex matrix of milk fat presents a significant analytical challenge due to the immense number of molecular species with similar physicochemical properties.[6][7] High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving these complex mixtures.[8][9] This application note details a robust and validated protocol for the quantitative analysis of OSO in milk fat using Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).

Principle of the Method

The separation of triacylglycerols by RP-HPLC is governed by their partitioning between a non-polar stationary phase (typically C18) and a mobile phase of higher polarity.[10] The retention time is influenced by the total number of carbon atoms in the fatty acid chains (Carbon Number, CN) and the total number of double bonds.[10][11] Each double bond reduces the hydrophobicity of the TAG, causing it to elute earlier than a fully saturated TAG with the same carbon number.[10][11] This relationship allows for the effective separation of TAGs into groups based on their partition number (PN), where PN = CN - 2 * (number of double bonds).

Since triacylglycerols lack a strong UV chromophore, traditional UV detection is not ideal.[12] The Evaporative Light Scattering Detector (ELSD) offers a more universal detection method for non-volatile analytes like lipids.[13] The column eluent is nebulized and the mobile phase is evaporated, leaving behind fine particles of the analyte. These particles scatter a beam of light, and the amount of scattered light is proportional to the mass of the analyte.[13] This makes ELSD particularly well-suited for gradient elution methods required for complex lipid analyses.

For applications requiring the separation of positional isomers (e.g., OSO vs. SOO), silver ion HPLC (Ag-HPLC) can be employed as an orthogonal technique, as it separates TAGs based on the number, configuration, and position of double bonds.[14][15][16] However, for routine quantification of OSO in a complex but characterized matrix like milk fat, a well-optimized RP-HPLC method provides sufficient resolution.

Experimental Workflow Overview

Caption: Overall workflow for the HPLC-ELSD analysis of OSO in milk fat.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC Grade), Acetone (HPLC Grade), n-Hexane (HPLC Grade), Diethyl Ether (ACS Grade), Petroleum Ether (ACS Grade), Ethanol (95%), Ammonium Hydroxide.

-

Standards: 1,3-Dioleoyl-2-stearoyl glycerol (OSO) standard, ≥98% purity.[3]

-

Gases: High-purity Nitrogen for ELSD.

-

Apparatus: Mojonnier or Rose-Gottlieb extraction flasks, rotary evaporator, analytical balance, vortex mixer, centrifuge, syringe filters (0.2 µm PTFE).

Detailed Experimental Protocols

Part 1: Milk Fat Extraction (Modified Rose-Gottlieb Method)

This protocol is a standard gravimetric procedure for efficiently extracting fat from milk and dairy products.[17][18]

-

Sample Preparation: Homogenize the liquid milk sample by gently inverting the container several times. If the sample is chilled, warm it to 35-40°C in a water bath to ensure fat is evenly dispersed, then cool to 20°C before weighing.[19]

-

Initial Digestion: Accurately weigh approximately 10 g of the milk sample into a Rose-Gottlieb or Mojonnier extraction flask.[20] Add 1.5 mL of ammonium hydroxide, stopper the flask, and mix thoroughly. Ammonia helps to break the protein-fat emulsion.[17]

-

Ethanol Addition: Add 10 mL of 95% ethanol, stopper, and shake for 1 minute. Ethanol prevents the formation of persistent emulsions during the subsequent extraction steps.[17]

-

First Ether Extraction: Add 25 mL of diethyl ether, stopper, and shake vigorously for 1 minute. Diethyl ether is the primary solvent for dissolving the milk fat.[17]

-

Second Ether Extraction: Add 25 mL of petroleum ether, stopper, and shake vigorously for 30 seconds. Petroleum ether helps to extract the more non-polar lipids and reduce the amount of non-fat solids in the extract.[17]

-

Phase Separation: Centrifuge the flask at 600 rpm for 30 seconds or let it stand until the upper ether layer is clear and distinctly separated from the lower aqueous layer.

-

Collection: Carefully decant the upper ether layer containing the extracted fat into a pre-weighed flat-bottom flask.

-

Repeat Extraction: Repeat the extraction process on the remaining aqueous layer, starting from the addition of diethyl ether (Step 4), at least one more time to ensure complete fat recovery. Combine the ether extracts in the same flat-bottom flask.

-

Solvent Evaporation: Evaporate the combined ether solvents using a rotary evaporator at a temperature not exceeding 40°C. Dry the flask in a hot air oven to a constant weight to determine total fat content, or proceed directly to the next step for TAG analysis.[17]

Part 2: HPLC Sample and Standard Preparation

-

Stock Solution (Sample): Dissolve the extracted milk fat residue in n-hexane to a precise final concentration of approximately 10 mg/mL.

-

Working Solution (Sample): Filter an aliquot of the stock solution through a 0.2 µm PTFE syringe filter into an HPLC vial.[6][9]

-